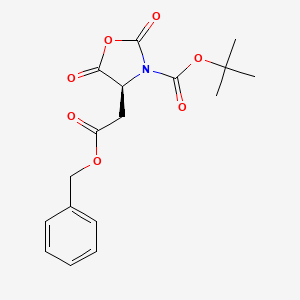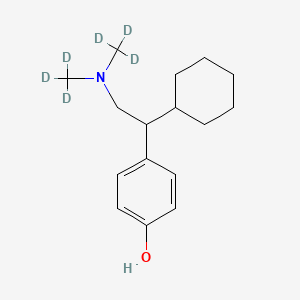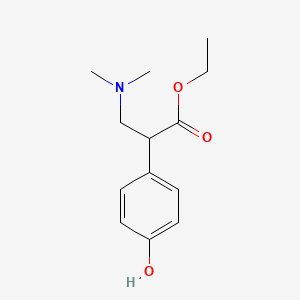
Vildagliptin-13C5,15N
Vue d'ensemble
Description
Vildagliptin-13C5,15N, also known as LAF237-13C5,15N or NVP-LAF 237-13C5,15N, is a 13C- and 15N-labeled version of Vildagliptin . Vildagliptin is a potent, stable, and selective dipeptidyl peptidase IV (DPP-IV) inhibitor with an IC50 of 3.5 nM in human Caco-2 cells . It possesses excellent oral bioavailability and potent antihyperglycemic activity .
Synthesis Analysis
The synthesis of Vildagliptin has been demonstrated using both conventional batch and flow technologies . The approach involves the in-line formation and instantaneous consumption of VR .
Molecular Structure Analysis
The molecular formula of this compound is C1213C5H25N215NO2 . The molecular weight is 309.36 g/mol . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
This compound is a stable isotope-labeled compound . Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of this compound are both 309.20848612 g/mol . It has a topological polar surface area of 76.4 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
Applications De Recherche Scientifique
Améliorer la biodisponibilité orale
Vildagliptin-13C5,15N a été utilisé dans le développement de nanoparticules de silice à libération prolongée. Cette approche vise à améliorer la biodisponibilité orale du médicament . Les nanoparticules ont été préparées par la méthode sol-gel et chargées avec du vildagliptin . Cette formulation a le potentiel de réduire la fréquence de dosage et d'améliorer la biodisponibilité orale du vildagliptin .
Analyse physico-chimique
This compound est utilisé dans l'évaluation des méthodes d'analyse pour son estimation dans les substances, les formulations médicamenteuses et les milieux biologiques . Ces méthodes comprennent les méthodes d'analyse chromatographiques, spectrophotométriques, électrochimiques et autres . Cela permet de développer de nouvelles méthodes d'analyse des formulations médicamenteuses contenant du vildagliptin .
Traitement du diabète de type 2 (DT2)
This compound est un agent oral qui appartient à une nouvelle classe de médicaments hypoglycémiques, les inhibiteurs de la dipeptidylpeptidase-4 (DPP-4) . Il est efficace pour contrôler les niveaux endocriniens à la fois en hypoglycémie et en hyperglycémie et peut être utilisé en monothérapie ou en association pour le traitement du DT2 .
Amélioration de l'effet incrétine
This compound est utilisé dans l'inhibition de la DPP-4, ce qui augmente le niveau et l'activité des incrétines . Cela conduit à une augmentation du rapport insuline/glucagon, diminuant la production hépatique de glucose, ce qui à son tour conduit à une diminution du niveau de glucose plasmatique<a aria-label="2: this compound is used in the inhibition of DPP-4, which increases the level and activity of incretins2" data-citationid="a840df99-cf06-8993-59b6-d346a60e4a9e-28" h="
Mécanisme D'action
Target of Action
Vildagliptin-13C5,15N, also known as LAF237-13C5,15N, is a potent, stable, and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a key enzyme involved in the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .
Mode of Action
By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to elevated levels of these hormones . This results in increased insulin secretion and decreased glucagon release, thereby regulating blood glucose levels . The action of this compound is glucose-dependent, meaning it stimulates insulin secretion only when blood glucose levels are elevated .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway. Incretin hormones, including GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells . By inhibiting DPP-4 and preventing the degradation of GLP-1 and GIP, this compound enhances the insulinotropic effects of these hormones, leading to improved glycemic control .
Pharmacokinetics
This compound is rapidly and well absorbed following oral administration, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs, with renal clearance accounting for 33% of the total body clearance . This compound has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of GLP-1 and GIP . This results in enhanced insulin secretion and suppressed glucagon release, leading to improved glycemic control . At the cellular level, this compound has been shown to inhibit pancreatic beta cell apoptosis, potentially contributing to its antihyperglycemic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the efficacy of this compound can be influenced by the patient’s renal function, with increased exposure observed in subjects with varying degrees of renal impairment .
Orientations Futures
Vildagliptin-13C5,15N is primarily used for pharmaceutical analytical testing . The use of stable isotopes like 13C and 15N in drug molecules is gaining attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . This could lead to new directions in drug development and testing .
Propriétés
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-AXHOPKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678669 | |
| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044741-01-6 | |
| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



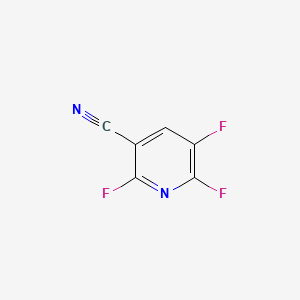

![1-(6-(1-Hydroxyallyl)benzo[d][1,3]dioxol-5-yl)-2-(trimethylsilyl)ethan-1-one](/img/structure/B584982.png)
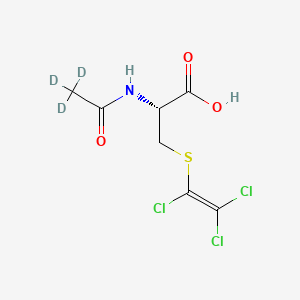
![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)
